5-Phenyl-o-toluidine
Overview
Description
5-Phenyl-o-toluidine is a chemical compound belonging to the class of biphenyl derivatives. It is characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the biphenyl structure.
Biochemical Analysis
Biochemical Properties
3-Amino-4-methylbiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 3-Amino-4-methylbiphenyl and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with DNA and proteins, potentially causing mutagenic effects .
Cellular Effects
3-Amino-4-methylbiphenyl has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3-Amino-4-methylbiphenyl can lead to the activation of stress response pathways, such as the p53 pathway, which is involved in DNA repair and apoptosis . Additionally, this compound can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-4-methylbiphenyl involves its binding interactions with biomolecules. It can bind to DNA, forming adducts that may result in mutations and genomic instability . Furthermore, 3-Amino-4-methylbiphenyl can inhibit or activate specific enzymes, such as cytochrome P450, leading to alterations in metabolic pathways. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-methylbiphenyl can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-4-methylbiphenyl can undergo metabolic activation, leading to the formation of reactive intermediates that may persist and cause prolonged cellular damage . Additionally, the compound’s degradation products can also impact cellular processes, contributing to its overall temporal effects .
Dosage Effects in Animal Models
The effects of 3-Amino-4-methylbiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild cellular stress responses, while higher doses can lead to significant toxic effects, including liver damage and carcinogenesis . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical outcomes .
Metabolic Pathways
3-Amino-4-methylbiphenyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-Amino-4-methylbiphenyl, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-Amino-4-methylbiphenyl within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, 3-Amino-4-methylbiphenyl can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and its overall biochemical effects .
Subcellular Localization
The subcellular localization of 3-Amino-4-methylbiphenyl is crucial for its activity and function. The compound can localize to various cellular compartments, including the nucleus, where it can interact with DNA and other nuclear proteins . Additionally, post-translational modifications, such as phosphorylation and acetylation, can direct 3-Amino-4-methylbiphenyl to specific organelles, influencing its biochemical properties and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Phenyl-o-toluidine involves the Suzuki–Miyaura coupling reaction. This reaction typically employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C, to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-o-toluidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Phenyl-o-toluidine finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-o-toluidine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-o-toluidine
- 4-Methylbiphenyl-3-amine
- 2-Methyl-5-phenylaniline
Uniqueness
This compound is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-methyl-5-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKSTPDTTKOSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7036828 | |
Record name | 3-Amino-4-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7036828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80938-67-6 | |
Record name | 4-Methyl[1,1′-biphenyl]-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80938-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-3-amine, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080938676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7036828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80938-67-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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